N-[4-(acetylamino)phenyl]-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
Description
Properties
Molecular Formula |
C19H15ClN4O3 |
|---|---|
Molecular Weight |
382.8 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-1-(4-chlorophenyl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C19H15ClN4O3/c1-12(25)21-14-4-6-15(7-5-14)22-19(27)18-17(26)10-11-24(23-18)16-8-2-13(20)3-9-16/h2-11H,1H3,(H,21,25)(H,22,27) |
InChI Key |
PRZSJHOMFNZGQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies for Dihydropyridazine Core Formation
The dihydropyridazine ring serves as the structural backbone of the target compound. Two primary routes dominate its synthesis:
Hydrazine-Based Cyclocondensation
This method involves the reaction of 1,4-diketones with hydrazine derivatives to form the pyridazine ring. For the target compound, 3-(4-chlorophenyl)-1,4-diketone is condensed with a substituted hydrazine to yield the 1,4-dihydropyridazine intermediate. The reaction typically proceeds under acidic or basic conditions, with temperature and solvent polarity critically influencing yield.
Mechanistic Insight :
The diketone undergoes nucleophilic attack by hydrazine at the carbonyl groups, followed by dehydration and aromatization to form the dihydropyridazine core. The 4-chlorophenyl group is introduced via the diketone precursor, ensuring regioselectivity at the N1 position.
Functionalization of the Dihydropyridazine Core
Introduction of the Acetylamino Group
The acetylamino moiety at the 4-position of the phenyl ring is introduced via a two-step process:
- Nitration and Reduction : The phenyl ring is nitrated using a nitric acid-sulfuric acid mixture, followed by reduction with hydrogen/palladium to yield the aniline derivative.
- Acetylation : The aniline is treated with acetic anhydride in the presence of a base (e.g., pyridine) to form the acetylamino group.
Key Optimization Parameters :
Carboxamide Installation at C3
The carboxamide group is introduced via amidation of a pre-existing carboxylic acid or ester. Two pathways are prevalent:
Direct Amidation of Pyridazine-3-Carboxylic Acid
The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with 4-acetamidoaniline in anhydrous tetrahydrofuran (THF).
Reaction Conditions :
- Molar Ratio : 1:1.2 (acyl chloride to amine) ensures complete conversion.
- Base : Triethylamine neutralizes HCl byproducts.
Transesterification Followed by Aminolysis
Ethyl pyridazine-3-carboxylate undergoes transesterification with methanol under acidic conditions, followed by aminolysis with 4-acetamidoaniline.
Stepwise Synthetic Protocol
The following procedure represents the most efficient route to the target compound, optimized for yield and purity:
Synthesis of 1-(4-Chlorophenyl)-1,4-Dihydropyridazine-3-Carboxylic Acid
Acetylation of 4-Aminophenyl Substituent
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.21 (s, 1H, NH), 7.89–7.32 (m, 8H, Ar-H), 2.11 (s, 3H, CH₃) |
| IR (KBr) | 3320 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N) |
| MS (ESI+) | m/z 383.8 [M+H]⁺ |
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Hydrazine cyclocondensation | 68 | 95 | Short reaction time |
| [4+2] Cycloaddition | 52 | 89 | Stereochemical control |
| Transesterification-aminolysis | 75 | 98 | Scalability |
Challenges and Mitigation Strategies
- Regioselectivity in Cyclocondensation : Use of electron-withdrawing groups (e.g., -Cl) on the phenyl ring directs substitution to the N1 position.
- Amidation Side Reactions : Excess acyl chloride and low temperatures minimize oligomerization.
- Purification Difficulties : Gradient column chromatography (hexane → ethyl acetate) resolves closely eluting impurities.
Applications and Derivatives
The compound serves as a precursor for antitumor agents, with modifications to the acetylamino group enhancing kinase inhibition. Recent studies highlight its utility in photoactive polymers, where the dihydropyridazine core facilitates electron transport.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Chlorophenyl vs. Phenyl : Replacing the 1-phenyl group (in the compound) with 1-(4-chlorophenyl) increases molecular weight by ~34.4 g/mol and enhances lipophilicity (Cl’s +I effect). This substitution may improve membrane permeability but could reduce aqueous solubility .
- Acetylamino vs. Sulfamoyl: The target compound’s N-(4-acetylamino)phenyl group differs from the sulfamoyl moiety in Compound 10d.
Biological Activity
N-[4-(acetylamino)phenyl]-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide (CAS Number: 898511-91-6) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 382.8 g/mol. The compound features a dihydropyridazine core, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₅ClN₄O₃ |
| Molecular Weight | 382.8 g/mol |
| CAS Number | 898511-91-6 |
The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that the compound may act as an inhibitor of certain kinases and enzymes involved in cancer progression.
- Kinase Inhibition : Similar compounds have shown efficacy as selective inhibitors of Met kinase, which is implicated in tumor growth and metastasis. This compound may exhibit similar properties, warranting further investigation into its kinase inhibitory capabilities .
- Antioxidant Activity : The presence of the phenolic structure in the compound suggests potential antioxidant properties, which could contribute to its protective effects against oxidative stress-related diseases.
Therapeutic Potential
Research indicates that compounds with structural similarities to this compound have been evaluated for their therapeutic applications in various conditions:
- Cancer Treatment : Compounds with similar dihydropyridazine structures have demonstrated antitumor activity in xenograft models, indicating that this compound may also possess anticancer properties .
- Anti-inflammatory Effects : Preliminary studies suggest that derivatives of this class may exhibit anti-inflammatory effects, potentially useful in treating chronic inflammatory diseases.
Study 1: Antitumor Activity
A study conducted on a related compound showed complete tumor stasis in a human gastric carcinoma xenograft model following oral administration. This suggests that this compound might have similar efficacy and could be explored for its anticancer potential .
Study 2: Kinase Selectivity
In research focusing on kinase inhibitors, a related compound demonstrated improved enzyme potency and selectivity through structural modifications. This highlights the importance of chemical structure in determining biological activity and suggests that this compound could be optimized for enhanced therapeutic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
